Isoquinoline-4-carboxylic acid
Overview
Description
Isoquinoline-4-carboxylic acid is a bioactive scaffold that is important in medicinal chemistry. It is a core structural element present in several peptide-based drugs and is part of various biologically active compounds . The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, which is structurally similar to quinoline.
Synthesis Analysis
The synthesis of isoquinoline-4-carboxylic acid derivatives has been approached through various methods. A rapid synthesis of a related compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation . Diversity-oriented synthesis methods have been employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, utilizing traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Additionally, a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy has been designed to access highly substituted isoquinolone-4-carboxylic acids .
Molecular Structure Analysis
The molecular structure of isoquinoline-4-carboxylic acid derivatives has been studied using various analytical techniques. Detailed 2D DQF-COSY and 2D NOESY NMR analysis has been performed to understand the rotational isomerism of bicyclic amino acid derivatives . The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometry optimized using high-level computational methods .
Chemical Reactions Analysis
Isoquinoline-4-carboxylic acid derivatives undergo various chemical reactions. For instance, the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been examined, leading to the formation of 4-substituted isoquinoline derivatives . In mass spectrometry studies, bisubstituted isoquinolines showed a tendency to form carboxylic acids after collisional activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-4-carboxylic acid derivatives have been investigated through experimental and theoretical techniques. Vibrational fundamental modes, thermodynamic properties, and chemical shifts have been studied using FT-IR and FT-Raman spectroscopy, as well as NMR chemical shifts determined by Gauge Invariant Atomic Orbital (GIAO) method . The molecular electrostatic potential and total electron density have been determined to explain the size, shape, and reactive sites of the molecules .
Scientific Research Applications
Medicinal Chemistry
Isoquinoline-4-carboxylic acid is a type of quinoline, which has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . Quinoline motifs have shown substantial efficacies for future drug development .
Method of Application
The development of small molecules from organic chemists is demanded by the pharmaceutical industry. In this context, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized .
Results or Outcomes
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Development of Alkaline Phosphatase Inhibitors
Isoquinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors .
Method of Application
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Results or Outcomes
Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . Among them, 3j was identified as a potent inhibitor of h-TNAP with an IC50 value of 22 ± 1 nM, whereas, 3e emerged as a lead candidate against h-IAP and h-PLAP with IC50 values of 34 ± 10 and 82 ± 10 nM, respectively .
Antibacterial Activity
Isoquinoline-3-carboxylic acid (IQ3CA), a derivative of isoquinoline, demonstrated significant antibacterial activity against several plant bacteria .
Method of Application
The antibacterial activity of 49 isoquinoline derivatives was evaluated against three plant bacteria in vitro .
Results or Outcomes
IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .
Synthesis of Quinoline Derivatives
Isoquinoline-4-carboxylic acid is used in the synthesis of quinoline derivatives .
Method of Application
Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced . In this Pfitzinger type of reaction, a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid is carried out under microwave .
Results or Outcomes
The synthesis of quinoline derivatives has been achieved using microwave-assisted processes .
Inhibition of Dihydroorotate Dehydrogenase
A 4-quinolinecarboxylic acid analogue, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
Method of Application
Brequinar sodium, an analogue of 4-quinolinecarboxylic acid, is used to inhibit dihydroorotate dehydrogenase .
Results or Outcomes
The application of brequinar sodium resulted in the inhibition of dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
Coupling Reaction with Diamine Linker
Isoquinoline-4-carboxylic acid has been used in the coupling reaction with a diamine linker .
Method of Application
The coupling reaction involves the reaction of Isoquinoline-4-carboxylic acid with a diamine linker .
Results or Outcomes
The coupling reaction results in the formation of a complex that has potential applications in various fields .
Future Directions
properties
IUPAC Name |
isoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMLYSLPCECGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332696 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-4-carboxylic acid | |
CAS RN |
7159-36-6 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.